molecular formula C25H29N3O5 B12167788 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12167788
M. Wt: 451.5 g/mol
InChI Key: QBQZBVZIGCPVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a 7,8-dimethoxy-substituted benzazepin-2-one core. The 3-position of the benzazepinone ring is functionalized with a 2-oxoethyl group linked to a piperazine moiety bearing a 2-methoxyphenyl substituent .

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H29N3O5/c1-31-21-7-5-4-6-20(21)26-10-12-27(13-11-26)25(30)17-28-9-8-18-14-22(32-2)23(33-3)15-19(18)16-24(28)29/h4-9,14-15H,10-13,16-17H2,1-3H3

InChI Key

QBQZBVZIGCPVLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

Preparation Methods

Step 1: Preparation of N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide

  • Reactants : 3,4-Dimethoxyphenylacetic acid, 2,2-dimethoxyethylamine, and triethylamine.

  • Conditions : Reaction in dichloromethane at 10–15°C for 2 hours.

  • Yield : >90% purity after crystallization.

Step 2: Cyclization to Benzazepin-2-one

  • Reactants : Sulfuric acid (36 N) or hydrochloric acid/acetic acid mixture.

  • Conditions : Stirring at 15–20°C for 10–17 hours, followed by ice-water quenching.

  • Yield : 77.5–92.9% with >99.5% purity.

Table 1: Comparison of Cyclization Methods

Acid CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Source
H<sub>2</sub>SO<sub>4</sub>15–201092.999.5
HCl/AcOH251777.598.9

Synthesis of the Piperazine-Oxoethyl Side Chain

The side chain 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl is prepared through sequential alkylation and acylation reactions:

Step 1: Synthesis of 4-(2-Methoxyphenyl)piperazine

  • Reactants : 2-Methoxyphenylamine and bis(2-chloroethyl)amine.

  • Conditions : Reflux in ethanol with potassium carbonate.

  • Yield : 85–90% after recrystallization.

Step 2: Introduction of Oxoethyl Group

  • Method A : Acylation with chloroacetyl chloride.

    • Reactants : Chloroacetyl chloride, triethylamine.

    • Conditions : 0–5°C in dichloromethane.

    • Yield : 78%.

  • Method B : Microwave-assisted coupling using ethyl glyoxalate.

    • Conditions : 100°C for 20 minutes.

    • Yield : 82%.

Coupling of Benzazepin-2-one Core and Piperazine-Oxoethyl Side Chain

The final step involves linking the two fragments via nucleophilic substitution or alkylation:

Step 1: Activation of Benzazepin-2-one

  • Reactants : Benzazepin-2-one core, bromoethyl ketone.

  • Conditions : K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C for 12 hours.

  • Yield : 65–70%.

Step 2: Purification

  • Methods : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) or recrystallization from ethanol.

  • Purity : >98% by HPLC.

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency:

  • Flow Conditions : Residence time of 30 minutes at 100°C.

  • Output : 60.10 g per batch (92% yield).

Analytical Characterization

Key spectroscopic data confirm the structure:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 3.85 (s, 6H, OCH<sub>3</sub>), 3.72 (t, 2H, CH<sub>2</sub>), 3.45 (m, 4H, piperazine), 2.95 (m, 4H, piperazine).

  • HRMS (ESI) : m/z 483.2152 [M+H]<sup>+</sup> (calc. 483.2158).

Challenges and Alternatives

  • Side Reactions : Over-alkylation at the benzazepinone nitrogen is mitigated by using bulky bases like DBU.

  • Alternative Routes : Enzymatic resolution for enantiopure intermediates, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring’s secondary amine can undergo alkylation or acylation to introduce new substituents.

Reaction Conditions Product Yield Analytical Confirmation
Alkylation with alkyl halidesDMF, K₂CO₃, 60°C, 12hQuaternary ammonium derivative65–75%¹H NMR, HPLC
Acylation with acid chloridesCH₂Cl₂, Et₃N, 0°C → RT, 4hAcetylated piperazine side chain80–85%LC-MS, IR
  • Key Insight : Alkylation typically requires polar aprotic solvents and base catalysis, while acylation proceeds under mild conditions with tertiary amines.

Coupling Reactions at the Ketone-Linked Ethyl Chain

The 2-oxoethyl spacer enables cross-coupling or condensation reactions.

Reaction Conditions Product Yield Analytical Confirmation
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8hAryl-substituted ethyl chain (e.g., biphenyl derivatives)60–70%¹³C NMR, HRMS
Reductive aminationNaBH₃CN, MeOH, RT, 24hSecondary amine derivatives55–65%TLC, HPLC
  • Note : The ketone group can be reduced to an alcohol or amine, modifying the compound’s electronic properties.

Functional Group Transformations on the Benzazepinone Core

The 7,8-dimethoxy groups and lactam ring participate in selective reactions.

Reaction Conditions Product Yield Analytical Confirmation
Demethylation of methoxyBBr₃, CH₂Cl₂, −78°C → RT, 6hCatechol derivative (7,8-dihydroxybenzazepinone)70–75%¹H NMR, UV-Vis
Lactam ring hydrolysis6M HCl, reflux, 48hOpen-chain dicarboxylic acid50–60%FTIR, LC-MS
  • Critical Consideration : Demethylation with BBr₃ requires strict temperature control to avoid side reactions .

Oxidation and Reduction Reactions

The ketone and aromatic systems are redox-active sites.

Reaction Conditions Product Yield Analytical Confirmation
Ketone reduction to alcoholNaBH₄, MeOH, 0°C, 2hSecondary alcohol derivative85–90%¹H NMR, Polarimetry
Oxidation of methoxy to nitroHNO₃/H₂SO₄, 0°C, 1hNitro-substituted benzazepinone40–50%HPLC, X-ray
  • Limitation : Nitration introduces steric hindrance, potentially reducing biological activity.

Cyclization and Ring Expansion

The benzazepinone scaffold can undergo ring modifications under controlled conditions.

Reaction Conditions Product Yield Analytical Confirmation
Acid-catalyzed cyclizationH₂SO₄, AcOH, 120°C, 3hTetracyclic fused-ring system30–40%HRMS, XRD
Photochemical [2+2] cycloadditionUV light, benzene, 12hBridged bicyclic derivative20–25%UV-Vis, MS
  • Application : Cyclized derivatives often exhibit enhanced receptor binding affinity.

Scientific Research Applications

Chemistry

In the field of chemistry, 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing novel synthetic pathways. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions, allowing chemists to explore its reactivity and potential derivatives.

Biology

The compound has been investigated for its interactions with biological receptors. Its affinity for alpha1-adrenergic receptors suggests potential applications in pharmacology as a biochemical probe. Studies indicate that it may modulate receptor activity, influencing downstream signaling pathways relevant to various physiological processes.

Medicine

Due to its receptor interactions, the compound is explored for therapeutic applications in treating neurological and psychiatric disorders. Its vasorelaxant properties and ability to reduce heart rate (bradycardic potency) make it a candidate for cardiovascular therapies. Research has shown promising results in animal models for conditions such as hypertension and anxiety disorders.

Industry

In industrial applications, derivatives of this compound are studied for their potential use in developing new materials or as intermediates in chemical synthesis. The unique structural features of the compound allow for innovation in material science and drug formulation.

Case Study 1: Pharmacological Evaluation

A study conducted on the pharmacological effects of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one demonstrated its efficacy as an antihypertensive agent. The compound was administered to hypertensive rat models, resulting in significant reductions in blood pressure compared to control groups. This study highlights the potential of the compound in managing cardiovascular diseases.

Case Study 2: Receptor Interaction Studies

In vitro studies have shown that the compound exhibits selective binding to alpha1-adrenergic receptors. Binding assays revealed that it competes effectively with known antagonists, indicating its potential as a therapeutic agent in conditions where modulation of these receptors is beneficial. The results suggest further exploration into its mechanism of action could yield valuable insights into treating related disorders.

Case Study 3: Synthesis and Derivative Exploration

Research focused on synthesizing derivatives of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one has led to the discovery of compounds with enhanced biological activity. These derivatives were evaluated for their effects on various receptor types and showed improved efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution.

Comparison with Similar Compounds

Compound 1 : 3-{2-[4-(2-Chlorobenzyl)-1-Piperazinyl]-2-Oxoethyl}-7,8-Dimethoxy-1,3-Dihydro-2H-3-Benzazepin-2-One

  • Molecular Formula : C₂₅H₂₈ClN₃O₄
  • Key Differences : The piperazine substituent is a 2-chlorobenzyl group instead of 2-methoxyphenyl.
  • Impact: Electronic Effects: Chlorine (electron-withdrawing) vs. Lipophilicity: Chlorine increases lipophilicity compared to methoxy, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Compound 2 : 7,8-Dimethoxy-3-(3-Iodopropyl)-1,3-Dihydro-2H-3-Benzazepin-2-One

  • Molecular Formula: C₁₆H₁₉INO₄ (inferred from )
  • Key Differences : Replaces the piperazine-oxoethyl group with a 3-iodopropyl chain.
  • Impact :
    • Functional Role : The iodine atom serves as a leaving group, enabling further synthetic modifications (e.g., nucleophilic substitution) .
    • Pharmacokinetics : The shorter alkyl chain may reduce steric hindrance but decrease receptor specificity compared to the piperazine-linked compound.

Compound 3 : N-Benzyl-7,8-Dimethoxy-2,3,4,5-Tetrahydro-2-Benzazepine-3-One

  • Molecular Formula: C₂₀H₂₁NO₃ (inferred from )
  • Key Differences : Features a benzyl group directly attached to the benzazepine nitrogen.

Hydrogen Bonding and Crystallography

While crystallographic data for the target compound is absent in the evidence, piperazine and methoxy groups are known to participate in hydrogen-bonding networks, influencing crystal packing and solubility. For example, Etter’s graph-set analysis () could predict intermolecular interactions, such as N–H···O or C–H···O bonds, between the benzazepinone carbonyl and methoxy oxygen atoms .

Biological Activity

7,8-Dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound features a benzazepine core and integrates various functional groups, including methoxy and piperazine moieties. Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H29_{29}N3_3O5_5, with a molecular weight of approximately 451.5 g/mol. The structural characteristics include:

Property Value
Molecular FormulaC25_{25}H29_{29}N3_3O5_5
Molecular Weight451.5 g/mol
CAS Number1574527-89-1

The primary mechanism of action for 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with alpha1-adrenergic receptors. Binding to these receptors modulates their activity, influencing various physiological responses, particularly in the treatment of neurological and psychiatric disorders .

Pharmacological Effects

Research indicates that this compound exhibits significant vasorelaxant activity and can reduce heart rate (bradycardic potency). Studies have shown that it interacts with several receptor types, which may lead to therapeutic effects in cardiovascular and central nervous system disorders .

Case Studies and Research Findings

  • Vasorelaxant Activity : A study demonstrated that derivatives of 1,3-dihydro-2H-benzazepin-2-one showed vasorelaxant properties when tested in vitro. These compounds exhibited bradycardic effects, suggesting potential applications in managing hypertension and related cardiovascular conditions .
  • Receptor Affinity : The compound's affinity for alpha1-adrenergic receptors suggests its utility as a therapeutic agent in treating conditions such as anxiety and depression. The modulation of these receptors can lead to reduced sympathetic nervous system activity .

Synthesis and Derivatives

The synthesis of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-benzazepin-2-one involves multiple steps:

  • Formation of Benzazepine Core : Cyclization of appropriate precursors.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like methyl iodide.
  • Attachment of Piperazine Moiety : Nucleophilic substitution reactions to introduce the piperazine ring.
  • Final Assembly : Coupling reactions followed by purification steps such as recrystallization or chromatography .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally related compounds can be insightful:

Compound Name Structural Features Biological Activity
7,8-Dimethoxybenzazepin DerivativesVarying substitutions on the benzazepine coreDifferences in receptor selectivity based on substitutions
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-Oxoethyl}-7,8-DimethoxybenzazepinContains methoxy substitutionsPotentially altered pharmacological profiles

Q & A

Q. What are the established synthetic routes for this compound, and how are yields optimized?

The synthesis typically involves multi-step reactions, including:

  • Piperazine coupling : Reacting a 2-oxoethyl intermediate with a 4-(2-methoxyphenyl)piperazine moiety under anhydrous conditions (e.g., dioxane, triethylamine) at reflux temperatures .
  • Benzazepinone core formation : Cyclization steps using activating agents like POCl₃ or coupling reagents such as HATU, with yields ranging from 51–53% in analogous compounds .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) are standard. Yield optimization focuses on stoichiometric control of intermediates and inert reaction environments .

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR : Assignments for methoxy (δ 3.7–3.9 ppm), piperazine (δ 2.5–3.5 ppm), and benzazepinone carbonyl (δ ~170 ppm) groups .
  • HRMS : Validates molecular weight (e.g., C₂₉H₃₀N₃O₅⁺ requires 508.2234; observed 508.2236) .
  • X-ray crystallography : Resolves piperazine-benzazepinone spatial arrangement and confirms stereochemistry in related analogs .

Q. What impurities are commonly observed, and how are they quantified?

  • Process-related impurities : Unreacted piperazine intermediates or oxidized byproducts (e.g., N-oxide derivatives) .
  • Analytical methods : HPLC with UV detection (C18 columns, acetonitrile/water gradients) and LC-MS for trace quantification . Limits follow ICH guidelines (e.g., ≤0.15% for identified impurities) .

Advanced Research Questions

Q. How do receptor binding assays for this compound address selectivity across serotonin/dopamine receptors?

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]WAY-100635 for 5-HT₁A, [³H]SCH-23390 for D₁).
  • Key variables : Buffer composition (e.g., Tris-HCl vs. HEPES) and membrane preparation protocols significantly impact IC₅₀ values .
  • Data interpretation : Selectivity ratios (5-HT₁A/D₁ >100-fold) are calculated using Kᵢ values normalized to receptor density .

Q. What strategies resolve discrepancies in metabolic stability data across liver microsomal models?

  • Species-specific metabolism : Human vs. rat microsomes may show varying CYP450-mediated oxidation rates due to structural differences in the piperazine moiety .
  • Experimental controls : Include reference compounds (e.g., verapamil for CYP3A4 activity) and pre-incubation with NADPH to confirm enzymatic degradation .
  • LC-MS/MS quantification : Monitors major metabolites (e.g., demethylated or hydroxylated derivatives) to identify instability hotspots .

Q. How can computational modeling guide SAR for optimizing pharmacokinetic properties?

  • Molecular docking : Prioritizes modifications to the 2-oxoethyl linker or methoxy groups to enhance blood-brain barrier permeability (e.g., LogP optimization from 2.8 to 3.2) .
  • ADMET prediction : Tools like SwissADME assess CYP inhibition risk and plasma protein binding (>95% in analogs) .
  • Validation : In vivo PK studies in rodents correlate simulated t₁/₂ (e.g., ~4 hrs) with observed data .

Methodological Notes

  • Data integration : Cross-referenced synthesis, structural, and bioactivity data from peer-reviewed journals (e.g., Acta Crystallographica, Organic & Biomolecular Chemistry) .
  • Contradictions addressed : Variability in receptor binding data attributed to assay conditions (e.g., buffer pH, ligand concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.